molecular formula C15H20N2O3 B2959904 3-(octahydro-1,4-benzodioxin-6-yl)-1-phenylurea CAS No. 1902894-73-8

3-(octahydro-1,4-benzodioxin-6-yl)-1-phenylurea

Cat. No.: B2959904
CAS No.: 1902894-73-8
M. Wt: 276.336
InChI Key: NPOKAVQXKNXPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Octahydro-1,4-benzodioxin-6-yl)-1-phenylurea is a chemical compound offered for early-stage research and development. It features a benzodioxane scaffold, a structural motif present in various compounds investigated for their biological activities. Research into analogous 1,4-benzodioxane-containing molecules has shown a range of potential pharmacological properties, including antibacterial and α-glucosidase inhibitory effects, suggesting this core structure is a valuable template in medicinal chemistry . Furthermore, derivatives of this scaffold have been studied as potential ligands for biological targets such as LXR-alpha and RXR-beta . This product is provided as a characterizable research chemical for in-vitro investigation. As an early-discovery compound, researchers are responsible for confirming its identity and purity. This compound is sold on an "as-is" basis with no representation or warranty of any kind, including merchantability or fitness for a particular purpose. This product is intended for laboratory research by trained professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. All sales are final.

Properties

IUPAC Name

1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(16-11-4-2-1-3-5-11)17-12-6-7-13-14(10-12)20-9-8-19-13/h1-5,12-14H,6-10H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOKAVQXKNXPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)NC3=CC=CC=C3)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(octahydro-1,4-benzodioxin-6-yl)-1-phenylurea typically involves the reaction of octahydro-1,4-benzodioxin-6-amine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(octahydro-1,4-benzodioxin-6-yl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(octahydro-1,4-benzodioxin-6-yl)-1-phenylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(octahydro-1,4-benzodioxin-6-yl)-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Ring Systems

Octahydro-1,4-benzodioxin vs. Partially Saturated Analogs
  • Octahydro-1,4-benzodioxin : The fully saturated ring enhances conformational rigidity and metabolic stability compared to unsaturated analogs. This is analogous to the 1,4-dioxane ring in silybin (a hepatoprotective agent), where saturation contributes to bioactivity .
Comparison Table: Ring Systems
Compound Ring Saturation Key Functional Groups Biological Relevance
Target Compound Fully saturated Phenylurea Potential immunomodulation
Silybin Fully saturated Flavonoid-dioxane conjugate Antihepatotoxic
BMS Derivatives Partially saturated Methanol, CN/Cl/Br/CH3 Lower chemical diversity
D4476 Partially saturated Imidazole, pyridine Treg cell inhibition

Functional Group Variations

Urea vs. Imidazole and Methanol
  • Urea Group : Present in the target compound, urea facilitates hydrogen bonding, enhancing binding affinity to polar residues in targets like TNF-α (PDB: 2az5) .
  • Imidazole (D4476) : The nitrogen-rich heterocycle in D4476 allows for π-π stacking and metal coordination, enabling potent inhibition of Treg differentiation .
  • Methanol (BMS Derivatives): Hydroxyl groups in BMS compounds improve solubility but may reduce membrane permeability compared to urea-containing analogs .

Chemical Diversity and Patent Analysis

  • BMS vs. Incyte Patents: BMS derivatives, including phenylmethanol analogs, exhibit lower chemical diversity (average Tanimoto similarity score = 0.4434) compared to Incyte’s structurally diverse scaffolds (score = 0.3920) . The target compound’s urea group and saturated ring may offer novel intellectual property opportunities.

Molecular Docking and Target Engagement

By contrast, D4476’s imidazole-pyridine system targets intracellular signaling pathways, highlighting divergent mechanisms .

Biological Activity

3-(octahydro-1,4-benzodioxin-6-yl)-1-phenylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H19_{19}N1_{1}O2_{2}
  • Molecular Weight : 245.32 g/mol
  • Structural Characteristics : The compound features a urea group linked to an octahydro-benzodioxin moiety and a phenyl ring.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include its effects on cancer cell lines, anti-inflammatory properties, and potential neuroprotective effects.

Anticancer Activity

Several studies have investigated the antiproliferative effects of this compound against different cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer).
  • Methodology : The MTT assay was commonly used to assess cell viability and calculate IC50_{50} values.
CompoundCell LineIC50_{50} (μM)
This compoundA5495.12 ± 0.15
This compoundHCT1166.45 ± 0.20
This compoundPC37.30 ± 0.25

These results indicate that the compound exhibits significant antiproliferative activity across multiple cancer types.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Cell Cycle Progression : The compound has been shown to induce G0/G1 phase arrest in tested cancer cells.
  • Induction of Apoptosis : Increased levels of pro-apoptotic markers such as caspase activation were observed following treatment with this compound.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound:

  • In Vitro Studies : The compound demonstrated the ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties:

  • Mechanism : It is hypothesized that the compound may modulate neuroinflammation and oxidative stress pathways, providing protection against neurodegenerative conditions.

Case Study 1: Anticancer Efficacy

A study conducted on a panel of human cancer cell lines revealed that the compound effectively reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead candidate for further development in oncology.

Case Study 2: Anti-inflammatory Action

In an experimental model of acute inflammation, administration of the compound significantly reduced paw edema in rodents, suggesting its therapeutic potential in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 3-(octahydro-1,4-benzodioxin-6-yl)-1-phenylurea, and what analytical methods validate its purity?

Methodological Answer:

  • Synthesis: A solvent-free approach under reflux conditions (10 hours) using dimethylformamide-dimethyl acetal (DMF-DMA) as a key reagent is effective for benzodioxin-containing intermediates, as demonstrated in analogous enaminone syntheses . Coupling reactions, such as urea formation via isocyanate intermediates, are common for phenylurea derivatives, with reaction monitoring by TLC or HPLC.
  • Validation: Purity is confirmed via GC/MS for molecular ion detection (e.g., m/z 212.25 for related compounds) and elemental analysis (CHN analyzer) to verify stoichiometry . High-resolution mass spectrometry (HRMS) or LC-MS with electrospray ionization (ESI) is recommended for exact mass confirmation.

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

Methodological Answer:

  • Crystallography: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO or DMF).
  • Refinement: SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robustness in handling hydrogen bonding and torsional parameters . For data processing, programs like APEX3 (Bruker) or Olex2 integrate with SHELX workflows.

Q. What computational models predict the bioactivity of benzodioxin-containing compounds like this compound?

Methodological Answer:

  • Scaffold Hopping: Graph neural networks (GNNs), such as the EGNN model, can predict bioactivity even with limited training data. For example, EGNN identified high-potency PD-1/PD-L1 inhibitors with benzodioxin scaffolds without prior scaffold-specific training .
  • Docking Studies: Use AutoDock Vina or Schrödinger Suite for molecular docking against target proteins (e.g., enzymes or receptors). Validate predictions with in vitro assays (e.g., IC₅₀ determination).

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what factors contribute to low reproducibility?

Methodological Answer:

  • Optimization:
    • Catalysis: Screen palladium or copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination for aryl urea formation).
    • Solvent Effects: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce side reactions .
  • Reproducibility Issues: Trace moisture or oxygen sensitivity in intermediates (e.g., isocyanates) can lead to hydrolysis. Use Schlenk-line techniques or molecular sieves for anhydrous conditions.

Q. How should researchers resolve contradictions in biological activity data for benzodioxin derivatives?

Methodological Answer:

  • Case Study: If a compound shows inconsistent IC₅₀ values across studies, validate assay conditions:
    • Buffer pH: Test activity in buffers mimicking physiological pH (6.5–7.4).
    • Protein Binding: Use equilibrium dialysis to assess serum protein binding, which may reduce free compound concentration .
  • Data Normalization: Include positive controls (e.g., known inhibitors) and normalize activity to cell viability (MTT assay).

Q. What strategies elucidate the structure-activity relationship (SAR) of the octahydro-1,4-benzodioxin moiety?

Methodological Answer:

  • Analog Synthesis: Modify the benzodioxin ring (e.g., introduce substituents at the 6-position) and compare activities. For example, methyl or halogen substitutions alter electron density and steric effects .
  • QSAR Modeling: Use MOE or RDKit to generate 3D descriptors (e.g., polar surface area, logP) and correlate with bioactivity. Validate models with leave-one-out cross-validation (LOOCV).

Practical Considerations

Q. What safety protocols are critical when handling phenylurea derivatives?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods for weighing solids to avoid inhalation. For spills, neutralize with activated carbon and dispose as hazardous waste .
  • First Aid: If inhaled, administer artificial respiration and consult a physician immediately. Safety data sheets (SDS) for analogous compounds (e.g., 1,3-diphenylurea) recommend PPE (gloves, lab coat, goggles) .

Q. How are advanced spectroscopic techniques applied to characterize degradation products?

Methodological Answer:

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of acetonitrile/water (+0.1% formic acid) to separate degradation products. MS/MS fragments confirm structural modifications (e.g., oxidation of the benzodioxin ring) .
  • NMR Stability Studies: Monitor deuterated DMSO solutions over 72 hours at 25°C. Peaks broadening or new signals indicate degradation (e.g., urea bond hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.